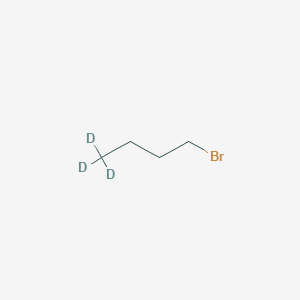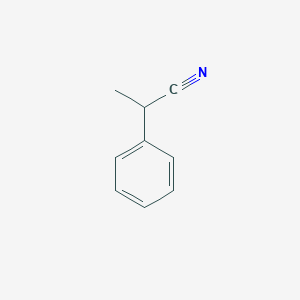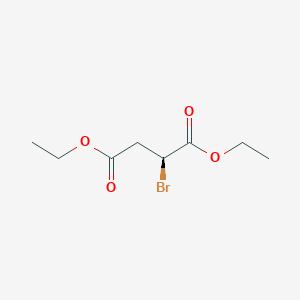
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C8H13BrO4. It is also known as diethyl (2S)-bromosuccinate. This compound is widely used in scientific research and has various applications in the field of organic chemistry.
Mechanism of Action
The mechanism of action of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is not fully understood. However, it is believed to act as an electrophilic reagent in organic synthesis. It can react with various nucleophiles such as alcohols, amines, and thiols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). However, it is not intended for use in drug formulations and is only used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) in lab experiments is its high reactivity towards various nucleophiles. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its toxicity. It should be handled with care and appropriate safety measures should be taken.
Future Directions
There are many potential future directions for research involving butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). One area of interest is the development of new synthetic methods using this compound as a key reagent. Another potential direction is the synthesis of new compounds with biological activity using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Synthesis Methods
The synthesis of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) can be achieved through the reaction of diethyl succinate with bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other important compounds such as alpha-bromo esters, alpha-hydroxy esters, and alpha-amino esters.
properties
CAS RN |
158705-99-8 |
|---|---|
Product Name |
Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) |
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
diethyl (2S)-2-bromobutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
RUIJMAUNJVDAEE-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)Br |
SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)Br |
synonyms |
Butanedioic acid, bromo-, diethyl ester, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



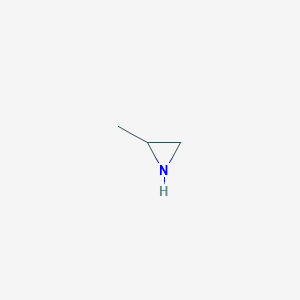


![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
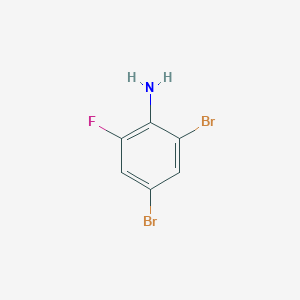

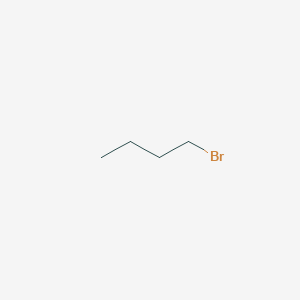
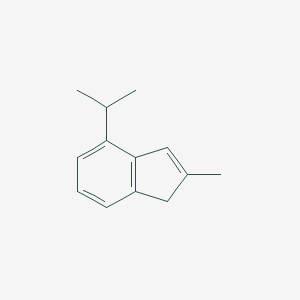
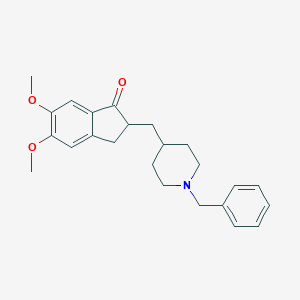
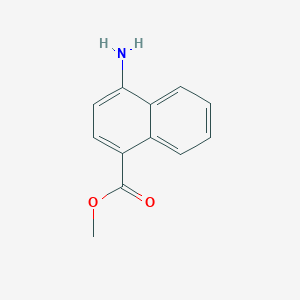
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
